Sulfo saed

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

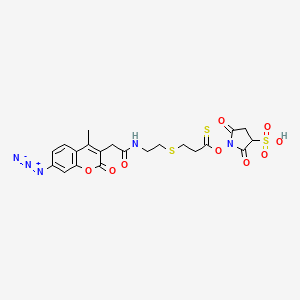

C21H21N5O9S3 |

|---|---|

Molecular Weight |

583.6 g/mol |

IUPAC Name |

1-[3-[2-[[2-(7-azido-4-methyl-2-oxochromen-3-yl)acetyl]amino]ethylsulfanyl]propanethioyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C21H21N5O9S3/c1-11-13-3-2-12(24-25-22)8-15(13)34-21(30)14(11)9-17(27)23-5-7-37-6-4-19(36)35-26-18(28)10-16(20(26)29)38(31,32)33/h2-3,8,16H,4-7,9-10H2,1H3,(H,23,27)(H,31,32,33) |

InChI Key |

OKCLAHRGFNTMAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N=[N+]=[N-])CC(=O)NCCSCCC(=S)ON3C(=O)CC(C3=O)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Sulfo-SBED: A Trifunctional Crosslinker for Elucidating Protein Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate) is a versatile, water-soluble, and trifunctional crosslinking reagent designed for the study of molecular interactions, particularly protein-protein interactions.[1][2] Its unique architecture, incorporating a primary amine-reactive N-hydroxysuccinimide (NHS) ester, a photoactivatable aryl azide, and a biotin moiety for affinity purification, enables a powerful technique known as "label transfer".[3][4] This guide provides a comprehensive overview of Sulfo-SBED, its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Introduction to Sulfo-SBED

Sulfo-SBED is a heterobifunctional crosslinker that allows for the covalent linkage of a "bait" protein to its interacting "prey" protein, followed by the transfer of a biotin label to the prey protein for subsequent detection and identification.[5] The reagent possesses three key functional components:

-

Sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester: This group reacts specifically with primary amines (e.g., the side chain of lysine residues) on the bait protein in a pH-dependent manner to form stable amide bonds.[1][3]

-

Photoreactive Aryl Azide: Upon activation with UV light, this group forms a highly reactive nitrene intermediate that can nonspecifically insert into C-H and N-H bonds in close proximity, thereby covalently capturing interacting molecules.[1][3]

-

Biotin Moiety: This vitamin serves as a high-affinity tag for purification and detection using avidin or streptavidin-based methods.[3]

A crucial feature of the Sulfo-SBED molecule is the cleavable disulfide bond within its spacer arm.[3][6] This bond can be readily reduced by reagents such as dithiothreitol (DTT) or 2-mercaptoethanol, allowing for the transfer of the biotin label from the bait protein to the interacting prey protein.[1][4]

Mechanism of Action: The Label Transfer Process

The utility of Sulfo-SBED in studying protein interactions is centered on a three-stage label transfer process:

Stage 1: Bait Protein Biotinylation: The Sulfo-NHS ester of Sulfo-SBED reacts with primary amines on the purified "bait" protein, forming a stable amide linkage. This step effectively attaches the entire crosslinker, including the biotin tag and the dormant photoreactive group, to the bait protein.[7]

Stage 2: Photo-Crosslinking with Prey Protein: The biotinylated bait protein is incubated with a sample containing its potential interacting partner (the "prey" protein). Upon exposure to UV light (typically 300-370 nm), the aryl azide group is converted into a highly reactive nitrene, which then forms a covalent bond with a nearby molecule, ideally the interacting prey protein.[1][4][8]

Stage 3: Label Transfer via Disulfide Cleavage: The entire protein complex (bait-Sulfo-SBED-prey) can be isolated. Subsequent treatment with a reducing agent cleaves the disulfide bond in the Sulfo-SBED spacer arm. This crucial step releases the bait protein, leaving the biotin tag covalently attached to the prey protein.[7] The now-biotinylated prey protein can be detected by Western blotting using streptavidin-HRP or purified for identification by mass spectrometry.[1][3]

Quantitative Data

The following tables summarize key quantitative parameters for the use of Sulfo-SBED.

| Parameter | Value | Source |

| Molecular Formula | C32H42N9O11S4•Na | [9] |

| Molecular Weight | 879.97 g/mol | [9] |

| Biotin Spacer Arm Length | 19.1 Å | [4] |

| Sulfo-NHS Ester Spacer Arm Length | 13.7 Å | [4] |

| Aryl Azide Spacer Arm Length | 9.1 Å | [4] |

| Solvent | Solubility | Source |

| DMSO | 125 mM | [1][4] |

| DMF | 170 mM | [1][4] |

| Methanol | 12 mM | [1][4] |

| Water | ~5 mM | [1][4] |

| 0.1 M PBS | ~1 mM | [4] |

| Parameter | Condition | Source |

| NHS Ester Reaction pH | 7-9 | [1][3] |

| NHS Ester Hydrolysis Half-life (in phosphate buffer at RT) | ~20 minutes | [1][4] |

| Photoactivation Wavelength | 300-370 nm (long-wave UV) | [4][7] |

Experimental Protocols

The following is a generalized protocol for a label transfer experiment using Sulfo-SBED. Optimization will be required for specific protein systems.

Materials

-

Purified "bait" protein

-

Sample containing "prey" protein (e.g., cell lysate)

-

Sulfo-SBED

-

DMSO or DMF

-

Phosphate Buffered Saline (PBS), pH 7.2-8.0

-

Desalting columns

-

UV lamp (300-370 nm)

-

Reducing agent (DTT or 2-mercaptoethanol)

-

Streptavidin-HRP and appropriate substrate for detection

Procedure

Step 1: Biotinylation of the Bait Protein (perform in the dark) [1]

-

Dissolve the bait protein in PBS at a concentration of 0.1-10 mg/mL.[4]

-

Immediately before use, dissolve Sulfo-SBED in DMSO or DMF to a stock concentration (e.g., 10 mg/mL).[1]

-

Add a 1- to 5-molar excess of the Sulfo-SBED solution to the bait protein solution.[4]

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[1][4]

-

Remove excess, non-reacted Sulfo-SBED using a desalting column equilibrated with PBS.[1]

Step 2: Crosslinking with the Prey Protein

-

Add the biotinylated bait protein to the sample containing the prey protein.

-

Incubate for a sufficient time to allow for protein-protein interaction (e.g., 30 minutes at room temperature).[4]

-

Expose the mixture to a long-wave UV lamp (365 nm is often used) at a close distance (e.g., 5 cm) for 0.5-15 minutes to photoactivate the aryl azide.[1][4]

Step 3: Analysis and Label Transfer

-

The crosslinked protein complex can be analyzed by SDS-PAGE and Western blotting.

-

To transfer the label, incubate the sample with a reducing agent (e.g., 50 mM DTT or 100 mM 2-mercaptoethanol) to cleave the disulfide bond.[1]

-

The biotinylated prey protein can then be detected on a Western blot using streptavidin-HRP and a chemiluminescent substrate.[1][3]

Visualizing the Mechanism and Workflow

Signaling Pathways and Logical Relationships

Experimental Workflow

Troubleshooting and Considerations

-

Hydrolysis of NHS Ester: The Sulfo-NHS ester is susceptible to hydrolysis, especially in aqueous solutions.[1] Therefore, Sulfo-SBED solutions should be prepared immediately before use, and any unused reconstituted crosslinker should be discarded.[4]

-

Light Sensitivity: The aryl azide group is light-sensitive. All steps prior to photoactivation should be performed in the dark or subdued light to prevent premature decomposition.[4]

-

Precipitation: Sulfo-SBED-modified proteins may sometimes precipitate out of solution. If this occurs, centrifugation can be used to remove the precipitate.[1]

-

Low Efficiency of Crosslinking: The efficiency of UV-activated crosslinking can be low, and it is a nonspecific reaction.[6] This can sometimes lead to intramolecular crosslinks within the bait protein.[6]

-

Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls during the NHS ester reaction, as they will compete with the reaction.[4]

Conclusion

Sulfo-SBED is a powerful tool for the identification and characterization of protein-protein interactions. Its trifunctional design, combined with the cleavable disulfide spacer, enables the elegant transfer of a biotin label from a known bait protein to its interacting prey. While the technique requires careful optimization and consideration of its limitations, it offers a valuable, non-radioactive method for elucidating molecular interaction networks, making it a significant asset in the fields of biochemistry, cell biology, and drug discovery.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. avantorsciences.com [avantorsciences.com]

- 3. interchim.fr [interchim.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Thermo Scientific Sulfo-SBED Biotin Label Transfer Kit - Western Blot Application 8 Reactions | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 6. Biotin-transfer from a trifunctional crosslinker for identification of cell surface receptors of soluble protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfo-SBED Biotin Label Transfer Reagent, 10 mg - FAQs [thermofisher.com]

- 8. Detection of Protein-Protein Interactions in the Alkanesulfonate Monooxygenase System from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

Principle of Label Transfer Using Sulfo-SBED: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate), a trifunctional crosslinking reagent designed for the identification and characterization of protein-protein interactions.

Core Principle of Sulfo-SBED-Mediated Label Transfer

Sulfo-SBED is a powerful tool for elucidating protein-protein interactions, particularly those that are transient or weak and thus difficult to capture through traditional methods like co-immunoprecipitation.[1][2] The core of the Sulfo-SBED methodology lies in its unique trifunctional structure, which facilitates a three-step process of bait protein labeling, covalent capture of interacting prey proteins, and the subsequent transfer of a biotin label to the prey protein for identification.[3][4]

The Sulfo-SBED reagent is composed of three key functional groups:

-

A Biotin Tag: This provides a high-affinity handle for the detection and purification of labeled molecules using avidin or streptavidin-based reagents.[2]

-

A Sulfonated N-hydroxysuccinimide (Sulfo-NHS) Ester: This amine-reactive group allows for the covalent attachment of Sulfo-SBED to a purified "bait" protein via primary amines (the N-terminus or the side chains of lysine residues) at a physiological pH of 7-9.[3][4]

-

A Photoactivatable Aryl Azide Group: Upon activation with UV light (typically 300-370 nm), this group forms a highly reactive nitrene intermediate that non-specifically crosslinks to nearby molecules, including interacting "prey" proteins.[2][3]

-

A Cleavable Disulfide Bond: A disulfide bond within the spacer arm of the Sulfo-SBED molecule can be cleaved by reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This cleavage is the key to the "label transfer" mechanism.[2]

The overall workflow allows for the biotin label, initially attached to the bait protein, to be transferred to the interacting prey protein, which can then be identified through various downstream analytical techniques like Western blotting or mass spectrometry.[3]

Experimental Workflow and Logical Relationships

The experimental workflow for a typical label transfer experiment using Sulfo-SBED can be broken down into several key stages, as depicted in the following diagram.

Signaling Pathway Investigation with Sulfo-SBED

A primary application of Sulfo-SBED is the identification of unknown protein interaction partners within signaling pathways. For instance, it can be used to identify proteins that interact with a specific receptor upon ligand binding.

In this hypothetical signaling pathway, a researcher could label a known ligand with Sulfo-SBED to identify its direct receptor and any closely associated co-receptors or scaffolding proteins.

Data Presentation: Quantitative Analysis of Interacting Proteins

Following a Sulfo-SBED experiment coupled with quantitative mass spectrometry (e.g., SILAC or label-free quantification), the data can be summarized to highlight specific interaction partners of the bait protein. The table below provides an illustrative template of how such data could be presented.

| Prey Protein ID | Gene Name | Protein Name | Quantitative Ratio (Heavy/Light) | p-value | Function |

| P01116 | HRAS | GTPase HRas | 5.2 | 0.001 | Signal transducer |

| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 4.8 | 0.003 | Adaptor protein |

| P43405 | SHC1 | SHC-transforming protein 1 | 3.5 | 0.012 | Signal transducer |

| Q13485 | PIK3R1 | Phosphoinositide-3-kinase regulatory subunit 1 | 2.9 | 0.025 | Kinase subunit |

| P12931 | GAB1 | GRB2-associated-binding protein 1 | 2.5 | 0.041 | Scaffolding protein |

Note: The data presented in this table is hypothetical and serves as an example of how quantitative proteomics data from a Sulfo-SBED experiment could be structured.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for a typical Sulfo-SBED label transfer experiment.

Reagent Preparation and Storage

-

Sulfo-SBED Solution: Immediately before use, dissolve Sulfo-SBED in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to a concentration of 10-50 mM.[4] The NHS-ester moiety of Sulfo-SBED is susceptible to hydrolysis, so aqueous solutions should not be stored.[4]

-

Bait Protein Solution: Prepare the purified bait protein in an amine-free buffer at a pH of 7.2-8.0, such as phosphate-buffered saline (PBS).[1]

-

Reducing Agent: Prepare a fresh solution of 1 M DTT in water.

Labeling of the Bait Protein with Sulfo-SBED

-

Add the Sulfo-SBED solution to the bait protein solution at a molar ratio of 20:1 to 50:1 (Sulfo-SBED:protein). The optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.[1]

-

Remove excess, unreacted Sulfo-SBED by dialysis against an appropriate buffer or by using a desalting column.[1]

Interaction and Photo-Crosslinking

-

Combine the Sulfo-SBED-labeled bait protein with the cell lysate or purified protein fraction containing the putative prey protein(s).

-

Incubate the mixture for a sufficient time to allow for protein-protein interaction to occur (e.g., 1-2 hours at 4°C).

-

Expose the sample to UV light at 300-370 nm for 5-15 minutes on ice to activate the aryl azide group and induce crosslinking.[1] The optimal exposure time and distance from the UV source should be optimized.

Label Transfer and Analysis

-

To transfer the biotin label, add DTT to a final concentration of 50 mM to cleave the disulfide bond in the Sulfo-SBED crosslinker.[4]

-

Incubate for 30 minutes at 37°C.

-

The biotinylated prey protein can now be detected by Western blotting using streptavidin-HRP or enriched using streptavidin-coated beads for subsequent analysis by mass spectrometry.[2]

Limitations and Considerations

While a powerful technique, Sulfo-SBED has some limitations that researchers should consider:

-

Low UV Activation Efficiency: The photoactivation of the aryl azide group can be inefficient, potentially leading to low yields of crosslinked products.[5]

-

Nonspecific Crosslinking: The highly reactive nitrene intermediate can react with buffer components or form intramolecular crosslinks within the bait protein, leading to background signal.[5]

-

Requirement for Purified Bait Protein: The initial labeling step requires a purified bait protein, which may not always be feasible.

Conclusion

The Sulfo-SBED label transfer methodology provides a valuable approach for the identification and characterization of protein-protein interactions, particularly for transient or weak complexes. By understanding the core principles, experimental workflow, and potential limitations of this technique, researchers can effectively apply it to a wide range of biological questions in basic research and drug development. Careful optimization of reaction conditions and the use of appropriate controls are critical for obtaining reliable and meaningful results.

References

- 1. Biotin-transfer from a trifunctional crosslinker for identification of cell surface receptors of soluble protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ProteomeXchange Dataset PXD014898 [proteomecentral.proteomexchange.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Sulforaphane Inhibits TNF-α-Induced Adhesion Molecule Expression Through the Rho A/ROCK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Sulfo-SBED in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics, understanding the dynamic network of protein-protein interactions (PPIs) is paramount to unraveling cellular processes in both health and disease. Transient or weak interactions, in particular, play crucial roles in signaling cascades and protein complex assembly, yet their detection remains a significant challenge. Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate) is a trifunctional, water-soluble, and membrane-impermeable crosslinking reagent designed to capture and identify these elusive interactions. This guide provides a comprehensive overview of the core principles, experimental workflows, and data analysis considerations for utilizing Sulfo-SBED in proteomics research.

Core Principles of Sulfo-SBED Chemistry

Sulfo-SBED's utility in proteomics stems from its unique trifunctional architecture, which includes:

-

Amine-Reactive Sulfo-NHS Ester: This functional group reacts efficiently with primary amines (the N-terminus and lysine side chains) on a purified "bait" protein under physiological pH conditions. This initial reaction covalently links the Sulfo-SBED reagent to the bait protein.[1][2][3]

-

Photoactivatable Aryl Azide: Upon activation with UV light (typically 300-370 nm), this group forms a highly reactive nitrene intermediate that can nonspecifically insert into covalent bonds of nearby molecules, including interacting "prey" proteins. This feature allows for the capture of interacting partners in close proximity to the bait protein.[1][2][3]

-

Biotin Handle: The integrated biotin moiety serves as a powerful affinity tag for the enrichment and purification of crosslinked complexes using streptavidin-based affinity chromatography.[1][3]

-

Cleavable Disulfide Bond: A disulfide bond within the spacer arm allows for the elution of the captured prey protein from the bait protein after affinity purification. Treatment with a reducing agent, such as dithiothreitol (DTT), cleaves this bond, transferring the biotin label to the prey protein.[1][2][3]

This "label transfer" mechanism is a hallmark of the Sulfo-SBED workflow, enabling the specific identification of proteins that were in close proximity to the bait protein at the time of UV crosslinking.[1][2][4]

Experimental Workflow: From Crosslinking to Identification

The successful application of Sulfo-SBED in a proteomics experiment requires a meticulously planned and executed workflow. The following sections detail a representative experimental protocol, integrating best practices from chemical crosslinking and affinity purification mass spectrometry.

I. Bait Protein Labeling with Sulfo-SBED

This initial step involves the covalent attachment of the Sulfo-SBED reagent to the purified bait protein.

Experimental Protocol:

-

Bait Protein Preparation:

-

Prepare the purified bait protein at a concentration of 0.1-10 mg/mL in an amine-free buffer at pH 7.2-8.0 (e.g., Phosphate Buffered Saline - PBS).[4]

-

Ensure the buffer does not contain primary amines (e.g., Tris) or sulfhydryl-containing compounds.

-

-

Sulfo-SBED Reconstitution:

-

Immediately before use, dissolve Sulfo-SBED in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a stock concentration of 20-50 mM.[4]

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the reconstituted Sulfo-SBED to the bait protein solution.

-

Incubate the reaction for 30 minutes to 1 hour at room temperature or 2 hours at 4°C, protected from light to prevent premature activation of the aryl azide group.[4]

-

-

Removal of Excess Reagent:

-

Quench the reaction by adding a final concentration of 20-50 mM Tris-HCl or glycine.

-

Remove unreacted Sulfo-SBED by dialysis against PBS or using a desalting column. This step is crucial to prevent non-specific labeling in the subsequent steps.

-

Figure 1: Workflow for labeling the bait protein with Sulfo-SBED.

II. Crosslinking of Bait-Prey Interactions

In this phase, the labeled bait protein is incubated with a complex protein mixture (e.g., cell lysate) to allow for the formation of protein-protein interactions, which are then covalently captured by UV activation.

Experimental Protocol:

-

Incubation with Prey Proteins:

-

Mix the labeled bait protein with the cell lysate or protein fraction containing the putative prey proteins.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

-

-

UV Crosslinking:

-

Transfer the mixture to a non-binding plate or dish.

-

Expose the sample to UV light at 300-370 nm for 15-30 minutes on ice. The optimal wavelength and exposure time should be empirically determined.[4]

-

Figure 2: Workflow for crosslinking the bait-prey interaction.

III. Enrichment and Elution of Biotinylated Proteins

The biotin handle on the Sulfo-SBED reagent allows for the specific enrichment of crosslinked complexes and the subsequent isolation of the prey protein.

Experimental Protocol:

-

Affinity Purification:

-

Add streptavidin-conjugated magnetic beads or agarose resin to the crosslinked sample.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated complexes to the beads.

-

Wash the beads extensively with a series of stringent buffers (e.g., high salt, non-ionic detergents) to remove non-specifically bound proteins.

-

-

Elution and Label Transfer:

-

Elute the captured proteins by incubating the beads with an elution buffer containing a reducing agent, such as 50 mM DTT or 100 mM β-mercaptoethanol, for 30 minutes at 37°C.[1] This step cleaves the disulfide bond in the Sulfo-SBED spacer arm, releasing the bait protein and transferring the biotin tag to the prey protein.

-

Collect the supernatant containing the now biotinylated prey proteins.

-

Figure 3: Workflow for the enrichment and label transfer process.

IV. Sample Preparation for Mass Spectrometry

The enriched prey proteins must be processed into peptides for analysis by mass spectrometry.

Experimental Protocol:

-

Protein Precipitation:

-

Precipitate the eluted proteins using a method compatible with mass spectrometry, such as trichloroacetic acid (TCA) or acetone precipitation, to remove interfering substances from the elution buffer.

-

-

Reduction and Alkylation:

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

-

Reduce disulfide bonds with DTT (10 mM, 30 min at 56°C).

-

Alkylate cysteine residues with iodoacetamide (55 mM, 20 min at room temperature in the dark).

-

-

In-solution or In-gel Digestion:

-

Dilute the denatured protein sample to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Alternatively, proteins can be separated by SDS-PAGE, and in-gel digestion can be performed on excised gel bands.

-

-

Peptide Cleanup:

-

Acidify the digest with formic acid.

-

Desalt and concentrate the peptides using C18 StageTips or a similar solid-phase extraction method.

-

V. Mass Spectrometry and Data Analysis

The final step involves the identification and quantification of the enriched prey proteins using mass spectrometry and subsequent bioinformatic analysis.

Mass Spectrometry:

-

Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy.

Data Analysis:

-

Database Searching:

-

Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) using a search engine such as MaxQuant, Sequest, or Mascot.

-

Specify trypsin as the enzyme, allowing for up to two missed cleavages.

-

Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and biotinylation of lysine as variable modifications.

-

-

Protein Identification and Quantification:

-

Filter the search results to achieve a false discovery rate (FDR) of less than 1% at both the peptide and protein levels.

-

For quantitative analysis, label-free quantification (LFQ) based on precursor ion intensities or spectral counting can be employed.

-

-

Data Interpretation:

-

Compare the protein abundances in the Sulfo-SBED pulldown sample to a negative control (e.g., a pulldown with an irrelevant bait protein or without UV crosslinking).

-

Identify proteins that are significantly enriched in the experimental sample.

-

Perform pathway and gene ontology (GO) analysis to determine the biological significance of the identified interactors.

-

Data Presentation

| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (Sulfo-SBED/Control) | p-value | Unique Peptides |

| P04637 | TP53 | Cellular tumor antigen p53 | 3.5 | 0.001 | 12 |

| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | 2.8 | 0.005 | 18 |

| Q06830 | RPS6KA1 | Ribosomal protein S6 kinase alpha-1 | 2.1 | 0.012 | 9 |

| P63104 | TUBB4B | Tubulin beta-4B chain | 0.2 | 0.85 | 15 |

| P02768 | ALB | Serum albumin | -0.1 | 0.92 | 25 |

This table represents hypothetical data for illustrative purposes.

Limitations and Considerations

Despite its utility, Sulfo-SBED has some limitations that researchers should consider:

-

Low UV-Activation Efficiency: The photocrosslinking efficiency of aryl azides can be low, potentially leading to a low yield of crosslinked products.[5]

-

Non-specific Crosslinking: The high reactivity of the nitrene intermediate can lead to non-specific crosslinking to abundant, non-interacting proteins that are in close proximity by chance.[5]

-

Intramolecular Crosslinking: The aryl azide can react with the bait protein itself, reducing the efficiency of intermolecular crosslinking to prey proteins.[5]

To mitigate these challenges, it is essential to include proper negative controls, optimize the UV crosslinking conditions, and use stringent washing steps during the affinity purification.

Conclusion

Sulfo-SBED offers a valuable tool for the identification of transient and weak protein-protein interactions that may be missed by other methods. Its trifunctional design, incorporating an amine-reactive group, a photoactivatable crosslinker, a biotin handle, and a cleavable spacer arm, enables a powerful label transfer strategy. While the experimental workflow requires careful optimization and the interpretation of data must account for potential limitations, a well-designed Sulfo-SBED experiment can provide significant insights into the dynamic nature of protein interaction networks. This guide provides a foundational framework for researchers to design and execute Sulfo-SBED-based proteomics studies, ultimately contributing to a deeper understanding of complex biological systems.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Label Transfer Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. interchim.fr [interchim.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Biotin-transfer from a trifunctional crosslinker for identification of cell surface receptors of soluble protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Protein-Protein Interactions: An In-depth Technical Guide to Sulfo-SBED

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate) crosslinker for the identification and characterization of protein-protein interactions (PPIs). Sulfo-SBED is a trifunctional reagent that enables the covalent capture of interacting protein partners, followed by the transfer of a biotin label to the "prey" protein for subsequent detection and identification. This method is particularly valuable for studying transient or weak interactions that are often difficult to detect using traditional methods like co-immunoprecipitation.[1][2][3]

The Core Principles of Sulfo-SBED Label Transfer

Sulfo-SBED's utility in PPI studies stems from its unique trifunctional chemical structure, which includes:

-

A Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester: This amine-reactive group allows for the covalent attachment of the crosslinker to the primary amines (lysine residues and the N-terminus) of a purified "bait" protein.[4][5][6]

-

A photoactivatable aryl azide: Upon exposure to UV light, this group forms a highly reactive nitrene intermediate that can nonspecifically form a covalent bond with nearby molecules, including an interacting "prey" protein.[5][6]

-

A biotin moiety: This serves as a high-affinity tag for the detection and purification of labeled proteins using streptavidin-based methods.[4][7]

-

A cleavable disulfide bond: Located within the spacer arm, this bond can be reduced by reagents such as dithiothreitol (DTT) or 2-mercaptoethanol, allowing for the transfer of the biotin label from the bait to the prey protein.[4][5][6]

The general workflow of a Sulfo-SBED label transfer experiment is a multi-step process that involves initial labeling of the bait protein, interaction with the prey, UV-induced crosslinking, and subsequent analysis.

Experimental Design and Protocols

A successful Sulfo-SBED experiment requires careful planning and optimization. The following sections provide detailed methodologies for the key steps involved.

Reagent and Buffer Preparation

Proper preparation of reagents and buffers is critical for efficient crosslinking and reproducible results.

| Reagent/Buffer | Composition | Preparation Notes |

| Sulfo-SBED Stock Solution | Sulfo-SBED dissolved in anhydrous DMSO or DMF | Prepare fresh immediately before use. Sulfo-SBED is light-sensitive and moisture-sensitive. Protect from light and moisture during storage and handling. The NHS-ester moiety has a half-life of about 20 minutes in phosphate buffer at room temperature.[4] |

| Labeling Buffer | Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0 | Must be free of primary amines (e.g., Tris) and sulfhydryls, as these will compete with the protein for reaction with the Sulfo-NHS ester.[4] |

| Quenching Buffer | 1 M Tris-HCl, pH 7.5 | To stop the Sulfo-NHS ester reaction. |

| Reducing Sample Buffer | Standard SDS-PAGE sample buffer supplemented with 100 mM DTT or 2-mercaptoethanol | To cleave the disulfide bond and transfer the biotin label. |

| Non-reducing Sample Buffer | Standard SDS-PAGE sample buffer without reducing agents | As a control to visualize the crosslinked complex. |

Detailed Experimental Workflow

The following protocol outlines the major steps for a typical Sulfo-SBED label transfer experiment followed by mass spectrometry analysis.

Step-by-Step Protocol:

-

Labeling of the Bait Protein:

-

Dissolve the purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.[4]

-

Prepare a fresh stock solution of Sulfo-SBED in anhydrous DMSO or DMF.

-

Add a 10- to 50-fold molar excess of Sulfo-SBED to the bait protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light.[4]

-

Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

-

-

Removal of Excess Crosslinker:

-

Remove unreacted Sulfo-SBED by dialysis against an appropriate buffer or by using a desalting column.[4] This step is crucial to prevent non-specific labeling in the subsequent steps.

-

-

Interaction and UV Crosslinking:

-

Combine the labeled bait protein with the sample containing the putative prey protein(s) (e.g., cell lysate, another purified protein).

-

Incubate the mixture for a sufficient time to allow for protein-protein interaction to occur (typically 30-60 minutes at room temperature or 4°C).

-

Expose the sample to UV light (typically 300-370 nm) for 5-15 minutes to activate the aryl azide and induce crosslinking.[4] The optimal exposure time and distance from the UV source need to be optimized.

-

-

Label Transfer and Sample Preparation for Mass Spectrometry:

-

To transfer the biotin label, cleave the disulfide bond by adding a reducing agent such as DTT to a final concentration of 50-100 mM and incubating for 30 minutes at 37°C.

-

Denature the proteins by adding urea or another chaotropic agent.

-

Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the sample with streptavidin-conjugated beads (e.g., agarose or magnetic beads) to capture the biotinylated prey proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Proteolytic Digestion:

-

Perform on-bead digestion by adding a protease such as trypsin directly to the beads. Alternatively, elute the biotinylated proteins from the beads and perform an in-solution digestion.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins from the MS/MS spectra using a protein database search engine.

-

Quantify the relative abundance of the identified proteins between the experimental sample and a negative control (e.g., a sample with an irrelevant bait protein or no bait protein).

-

Data Presentation and Interpretation

Quantitative data from a Sulfo-SBED mass spectrometry experiment should be summarized in a clear and structured format to facilitate interpretation. The following table is a hypothetical example of how to present such data.

| Prey Protein (Accession) | Gene Name | Bait vs. Control Fold Change | p-value | Unique Peptides Identified |

| P01112 | HRAS | 15.2 | 0.001 | 8 |

| Q06609 | RAF1 | 12.8 | 0.003 | 11 |

| P62258 | GRB2 | 9.5 | 0.008 | 6 |

| P27361 | SOS1 | 8.1 | 0.012 | 15 |

| P15056 | BRAF | 2.1 | 0.045 | 5 |

| Q13485 | HSP90AA1 | 1.5 | 0.25 | 20 |

Interpretation:

-

Fold Change: A high fold change in the abundance of a prey protein in the bait sample compared to the control indicates a specific interaction.

-

p-value: A low p-value suggests that the observed fold change is statistically significant and not due to random chance.

-

Unique Peptides: The number of unique peptides identified for a protein is an indicator of the confidence of the protein identification.

Visualization of Experimental Logic and Signaling Pathways

Diagrams are essential for visualizing the complex relationships in a Sulfo-SBED experiment and the biological pathways under investigation.

Hypothetical Application: Investigating the EGFR Signaling Pathway

Sulfo-SBED can be used to identify proteins that interact with a specific receptor upon ligand binding. The following diagram illustrates a hypothetical experiment where Sulfo-SBED is used to study the epidermal growth factor receptor (EGFR) signaling pathway.

In this scenario, EGF would be labeled with Sulfo-SBED and used as the bait to identify its direct and indirect interacting partners in a cell lysate. This could confirm known interactors like EGFR and potentially identify novel components of the signaling complex.

Advantages, Limitations, and Troubleshooting

While a powerful tool, it is important to be aware of the advantages and limitations of Sulfo-SBED.

Advantages:

-

Detection of transient and weak interactions: The covalent crosslinking stabilizes interactions that might be lost during traditional affinity purification methods.[1][3]

-

Identification of novel interactors: The nonspecific nature of the aryl azide photoreaction can capture previously unknown binding partners.

-

In vitro analysis: The method is well-suited for controlled in vitro experiments.[1]

Limitations:

-

Low efficiency of UV activation: The photoactivation step can have a low yield, requiring optimization.[8]

-

Potential for nonspecific crosslinking: The highly reactive nitrene can crosslink to abundant, non-interacting proteins that are in close proximity by chance.[8]

-

Intramolecular crosslinking: The crosslinker can react with the bait protein itself, reducing the efficiency of intermolecular crosslinking.[8]

-

Limited in vivo applications: The need for UV activation makes in vivo crosslinking in deep tissues challenging.

Troubleshooting:

| Problem | Possible Cause | Solution |

| No or low signal of biotinylated prey | Inefficient labeling of bait | Optimize the molar ratio of Sulfo-SBED to bait protein. |

| Inefficient UV crosslinking | Optimize UV exposure time, distance, and wavelength. | |

| Low abundance of prey protein | Enrich the sample for the prey protein if possible. | |

| High background/many non-specific bands | Non-specific binding to beads | Pre-clear the lysate with control beads. Increase the stringency of the wash steps. |

| Non-specific crosslinking | Optimize the concentration of the labeled bait protein. Include appropriate negative controls. | |

| Precipitation of labeled bait protein | Over-labeling of the bait | Reduce the molar excess of Sulfo-SBED used for labeling. |

Conclusion

Sulfo-SBED remains a valuable tool for the discovery and characterization of protein-protein interactions, particularly for those that are transient or weak. By understanding the principles of the label transfer chemistry, carefully designing experiments, and being aware of the potential limitations, researchers can successfully employ this technique to gain novel insights into cellular processes and identify potential new targets for drug development. While newer technologies have emerged, the foundational concepts of Sulfo-SBED continue to inform the development of next-generation crosslinking reagents.

References

- 1. Label Transfer Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. Advantages and Disadvantages of Label Transfer in Protein Interaction | MtoZ Biolabs [mtoz-biolabs.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Thermo Scientific Sulfo-SBED Biotin Label Transfer Kit - Western Blot Application 8 Reactions | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 7. Label Transfer Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Biotin-transfer from a trifunctional crosslinker for identification of cell surface receptors of soluble protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Inner Workings of a Molecular Detective: A Technical Guide to the Photoactivatable Aryl Azide in Sulfo-SBED

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of the tools employed is paramount to pioneering new discoveries. This in-depth technical guide dissects the core functionality of the photoactivatable aryl azide group within the trifunctional crosslinking reagent, Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate). This reagent has become a valuable asset in the study of protein-protein interactions through a technique known as label transfer.

At the heart of Sulfo-SBED's utility lies its unique trifunctional structure, which includes a sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester, a photoactivatable aryl azide, and a biotin moiety, all connected by a spacer arm containing a cleavable disulfide bond.[1][2][3] This design allows for a sequential, controlled process of labeling a "bait" protein, capturing an interacting "prey" protein, and subsequently transferring the biotin label to the prey for identification and analysis.[4][5]

The Star Player: The Photoactivatable Aryl Azide

The aryl azide group is the linchpin of the covalent capture of interacting proteins.[3][4] Chemically inert under normal physiological conditions and in the dark, this functional group can be specifically triggered by ultraviolet (UV) light to become highly reactive.[6][7] This temporal control is a key advantage in experimental design, allowing researchers to initiate the crosslinking reaction at a precise moment after the bait and prey proteins have had an opportunity to interact.

Mechanism of Photoactivation

Upon exposure to UV light, typically in the range of 300-370 nm, the aryl azide group undergoes photolysis.[1][8] This process involves the absorption of a photon, leading to the expulsion of a molecule of nitrogen gas (N₂) and the generation of a highly unstable and reactive intermediate known as a singlet nitrene.[3][9]

The singlet nitrene is an electron-deficient species that can rapidly and non-specifically insert into various chemical bonds, including C-H and N-H bonds found in the peptide backbone and amino acid side chains of proteins.[2][3] This promiscuous reactivity is advantageous for capturing interacting partners without the need for specific reactive groups on the prey protein.

However, the singlet nitrene is short-lived and can undergo further rearrangements.[2][6] It can intersystem cross to a more stable triplet nitrene or undergo ring expansion to form a dehydroazepine intermediate.[9][10] While these species are also reactive, the primary crosslinking event in the context of Sulfo-SBED is attributed to the initial, highly reactive singlet nitrene.[11] The non-specific nature of this reaction, while powerful for discovery, can also lead to intramolecular crosslinking within the bait protein or crosslinking to non-interacting proteins that are in close proximity, a factor that researchers must consider in their experimental design and data interpretation.[12]

The Label Transfer Workflow: A Symphony of Controlled Reactions

The functionality of the aryl azide is best understood within the context of the complete Sulfo-SBED label transfer workflow. The process can be broken down into three key stages:

-

Bait Protein Labeling: The Sulfo-NHS ester end of the Sulfo-SBED reagent reacts specifically with primary amines (the N-terminus and the side chains of lysine residues) on the purified "bait" protein in a pH 7-9 buffer.[1][2][3] This step covalently attaches the entire Sulfo-SBED molecule, including the dormant aryl azide and the biotin tag, to the bait protein. It is crucial to perform this step in the dark to prevent premature activation of the aryl azide.[7]

-

Interaction and Photo-Crosslinking: The biotinylated bait protein is then introduced to a sample containing its potential interacting partners ("prey" proteins). After an incubation period to allow for the formation of protein complexes, the sample is exposed to UV light. This activates the aryl azide, leading to the formation of the reactive nitrene and the covalent crosslinking of the bait protein to its interacting prey.[1][4]

-

Biotin Label Transfer and Analysis: The final step involves the cleavage of the disulfide bond within the Sulfo-SBED spacer arm using a reducing agent such as dithiothreitol (DTT) or 2-mercaptoethanol.[1][2] This crucial step releases the bait protein, leaving the biotin tag covalently attached to the prey protein. The now-biotinylated prey protein can be detected and identified using standard biotin-avidin/streptavidin-based techniques, such as Western blotting or mass spectrometry.[2][3]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Weight | 879.97 g/mol | [1][13] |

| Biotin Spacer Arm Length | 19.1 Å | [1] |

| Sulfo-NHS Ester Spacer Arm Length | 13.7 Å | [1] |

| Aryl Azide Spacer Arm Length | 9.1 Å | [1] |

| Solubility in DMSO | 125 mM | [2][3] |

| Solubility in DMF | 170 mM | [2][3] |

| Solubility in Methanol | 12 mM | [2][3] |

| Solubility in Water | ~5 mM | [2][3] |

| Recommended Photoactivation Wavelength | 300-370 nm | [1][8] |

Experimental Protocols

Key Experiment: Label Transfer to Identify a Protein-Protein Interaction

This protocol provides a general framework for using Sulfo-SBED to identify an interacting partner of a purified "bait" protein. Optimization will be required for specific protein systems.

Materials:

-

Purified "bait" protein (0.1-10 mg/mL) in a primary amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0).[1]

-

Sulfo-SBED reagent.[1]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1]

-

Sample containing the putative "prey" protein (e.g., cell lysate, purified protein).

-

Reducing agent: Dithiothreitol (DTT) or 2-Mercaptoethanol (BME).[1]

-

UV lamp with an emission wavelength between 300-370 nm.[1]

-

Dialysis or desalting columns for buffer exchange.[2]

-

Standard reagents and equipment for SDS-PAGE, Western blotting, and streptavidin-based detection.

Methodology:

I. Biotinylation of the Bait Protein (Perform in subdued light)

-

Prepare the bait protein at a concentration of 0.1-10 mg/mL in a primary amine-free buffer (e.g., PBS, pH 7.2).[1]

-

Immediately before use, dissolve Sulfo-SBED in DMF or DMSO to a concentration of 50 mM.[2]

-

Add a 1 to 5-molar excess of the dissolved Sulfo-SBED solution to the bait protein solution.[1]

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[1]

-

Remove excess, non-reacted Sulfo-SBED by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.[1][2]

II. Interaction and UV Crosslinking

-

Combine the biotinylated bait protein with the sample containing the prey protein.

-

Incubate the mixture for a sufficient time to allow for protein-protein interaction (e.g., 30 minutes to 2 hours at 4°C or room temperature, optimization required).[1]

-

Transfer the reaction mixture to a shallow, UV-transparent vessel (e.g., a quartz cuvette or a thin-layer plate).[1]

-

Place the vessel on ice to minimize heat-induced sample degradation.[8]

-

Expose the sample to a UV lamp (300-370 nm) for 0.5-15 minutes.[1] The optimal exposure time and distance from the lamp need to be determined empirically.

III. Label Transfer and Analysis

-

To cleave the disulfide bond and transfer the biotin label, add a reducing agent to the crosslinked sample. For example, add DTT to a final concentration of 50 mM or 2-mercaptoethanol to 100 mM.[2]

-

Incubate for 30 minutes at 37°C or 1 hour at room temperature.

-

Analyze the sample by SDS-PAGE and Western blotting.

-

Probe the blot with a streptavidin-HRP conjugate followed by a chemiluminescent substrate to detect the biotinylated prey protein.[1]

Visualizing the Process

Sulfo-SBED Label Transfer Workflow

Caption: A flowchart illustrating the three main stages of a Sulfo-SBED label transfer experiment.

Photoactivation Mechanism of the Aryl Azide Group

Caption: The photoactivation pathway of the aryl azide group upon UV light exposure.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. interchim.fr [interchim.fr]

- 4. Label Transfer Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Thermo Scientific Sulfo-SBED Biotin Label Transfer Kit - Western Blot Application 8 Reactions | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 6. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 7. Sulfo-SBED Biotin Label Transfer Reagent, 10 mg - FAQs [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biotin-transfer from a trifunctional crosslinker for identification of cell surface receptors of soluble protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

The Pivotal Role of the Cleavable Disulfide Bond in Sulfo-SBED: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Characterizing these often transient and complex interactions requires sophisticated tools. Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate) has emerged as a powerful trifunctional crosslinking reagent for elucidating PPIs. At the heart of its utility lies a strategically placed and cleavable disulfide bond, which enables the innovative "label transfer" technique. This in-depth guide explores the core functionality of this critical feature and provides the technical details necessary for its successful application in the laboratory.

The Trifunctional Architecture of Sulfo-SBED

To appreciate the role of the disulfide bond, it is essential to first understand the three key functional components of the Sulfo-SBED molecule[1][2]:

-

Sulfonated N-hydroxysuccinimide (Sulfo-NHS) Ester: This amine-reactive group allows for the covalent attachment of Sulfo-SBED to the "bait" protein of interest via stable amide bonds with primary amines (lysine residues and the N-terminus)[1][2]. The sulfonation enhances the water solubility of the reagent, making it suitable for use in aqueous buffers typically used for biological experiments.

-

Photoactivatable Aryl Azide: This group remains inert until activated by UV light (typically 300-370 nm)[1]. Upon photoactivation, it forms a highly reactive nitrene intermediate that can nonspecifically insert into covalent bonds of nearby molecules, thereby capturing interacting "prey" proteins.

-

Biotin Moiety: This provides a high-affinity handle for the detection and purification of labeled molecules using streptavidin-based affinity matrices[1].

The clever arrangement of these three components, separated by a spacer arm containing a disulfide bond, is what makes Sulfo-SBED a unique and powerful tool for PPI studies.

The Disulfide Bond: Enabling Reversible Crosslinking and Label Transfer

The disulfide bond within the Sulfo-SBED spacer arm is the lynchpin of the label transfer methodology. Its susceptibility to cleavage by reducing agents is not a limitation but rather a key design feature that allows for the sequential capture and subsequent identification of interacting proteins.

The process, known as label transfer, can be summarized in the following steps[1][2]:

-

Bait Protein Labeling: The Sulfo-NHS ester of Sulfo-SBED reacts with the purified bait protein, covalently attaching the entire crosslinker, including the biotin tag and the aryl azide group.

-

Interaction and Crosslinking: The labeled bait protein is then introduced to a cell lysate or a purified protein mixture containing the potential prey protein(s). After allowing for the interaction to occur, UV light is applied to activate the aryl azide, which then forms a covalent crosslink with the interacting prey protein.

-

Capture of the Protein Complex: The entire complex, consisting of the bait protein, the Sulfo-SBED crosslinker, and the prey protein, can now be captured and purified from the mixture using streptavidin-coated beads, which bind to the biotin tag.

-

Cleavage and Label Transfer: This is the critical step where the disulfide bond plays its pivotal role. The captured complex is treated with a reducing agent, such as dithiothreitol (DTT), 2-mercaptoethanol, or TCEP (tris(2-carboxyethyl)phosphine)[1]. This treatment cleaves the disulfide bond in the Sulfo-SBED spacer arm.

-

Elution and Identification: The cleavage of the disulfide bond releases the bait protein from the streptavidin beads, while the prey protein, which is now covalently attached to the portion of the Sulfo-SBED reagent containing the biotin tag, remains bound. After washing away the bait protein, the biotin-labeled prey protein can be eluted and identified using techniques such as mass spectrometry or Western blotting.

This elegant strategy allows for the confident identification of direct and transient protein interactions that might be difficult to capture using other methods.

Data Presentation: Key Parameters for Sulfo-SBED Experiments

The success of a Sulfo-SBED experiment hinges on the careful optimization of several key parameters. The following tables summarize critical quantitative data for researchers designing their experiments.

Table 1: Recommended Reagent Concentrations and Ratios

| Parameter | Recommended Range | Notes |

| Sulfo-SBED to Bait Protein Molar Ratio | 1:1 to 20:1 | Higher ratios can lead to multiple labeling of the bait protein, which may interfere with its function. Start with a lower ratio and optimize as needed. |

| Bait Protein Concentration | 0.1 - 5 mg/mL | The optimal concentration depends on the specific proteins and their interaction affinity. |

| Reducing Agent (DTT) Concentration | 20 - 50 mM | Ensure complete cleavage of the disulfide bond. |

| Reducing Agent (2-Mercaptoethanol) Concentration | 50 - 100 mM | An alternative to DTT. |

| Reducing Agent (TCEP) Concentration | 10 - 20 mM | TCEP is a more stable and effective reducing agent than DTT in some applications. |

Table 2: Incubation Times and Conditions

| Step | Time | Temperature |

| Bait Protein Labeling with Sulfo-SBED | 30 - 60 minutes | Room Temperature or 4°C |

| Bait-Prey Protein Interaction | 30 - 120 minutes | 4°C to Room Temperature |

| UV Photoactivation | 5 - 15 minutes | On ice or at 4°C to minimize heat-induced artifacts. |

| Disulfide Bond Cleavage | 15 - 30 minutes | Room Temperature or 37°C |

Experimental Protocols: A Generalized Methodology

The following provides a detailed, generalized protocol for a Sulfo-SBED label transfer experiment. Note: This is a template and should be optimized for your specific proteins of interest.

Materials:

-

Purified "bait" protein in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

-

"Prey" protein source (e.g., cell lysate, purified protein).

-

Sulfo-SBED reagent.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reducing agents: DTT, 2-mercaptoethanol, or TCEP.

-

Streptavidin-agarose beads or magnetic beads.

-

Wash buffers (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., 0.1 M glycine, pH 2.8 or SDS-PAGE sample buffer).

-

UV lamp (300-370 nm).

Procedure:

-

Preparation of Sulfo-SBED: Immediately before use, dissolve Sulfo-SBED in a small volume of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

-

Labeling of Bait Protein:

-

Add the Sulfo-SBED stock solution to the bait protein solution to achieve the desired molar ratio.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light.

-

Remove excess, unreacted Sulfo-SBED by dialysis or using a desalting column.

-

-

Protein Interaction and Crosslinking:

-

Combine the labeled bait protein with the prey protein sample.

-

Incubate for 30-120 minutes at a temperature optimal for the interaction.

-

Expose the mixture to UV light (300-370 nm) for 5-15 minutes on ice.

-

-

Capture of Crosslinked Complex:

-

Add streptavidin beads to the reaction mixture and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotin-labeled complex.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Cleavage of Disulfide Bond and Elution of Bait Protein:

-

Resuspend the beads in a buffer containing the reducing agent (e.g., 50 mM DTT).

-

Incubate for 20-30 minutes at room temperature or 37°C to cleave the disulfide bond.

-

Centrifuge to pellet the beads and collect the supernatant containing the released bait protein (optional for analysis).

-

-

Elution of Biotin-Labeled Prey Protein:

-

Wash the beads again to remove the cleaved bait protein and residual reducing agent.

-

Elute the biotin-labeled prey protein from the streptavidin beads using an appropriate elution buffer.

-

-

Analysis:

-

Analyze the eluted prey protein by SDS-PAGE followed by Western blotting with an antibody specific to the suspected prey protein or by mass spectrometry for identification of unknown interactors.

-

Mandatory Visualization: Logical Workflow and Signaling Pathway

Logical Workflow of Sulfo-SBED Label Transfer

The following diagram illustrates the logical steps involved in a Sulfo-SBED label transfer experiment, highlighting the central role of the cleavable disulfide bond.

Caption: Logical workflow of the Sulfo-SBED label transfer method.

Application in a Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Interaction

Sulfo-SBED can be instrumental in mapping the direct protein interactions within complex signaling cascades. The following diagram depicts a simplified representation of how Sulfo-SBED could be used to identify direct interactors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer. In this hypothetical experiment, EGFR is the "bait" protein.

Caption: Identifying direct EGFR interactors using Sulfo-SBED.

Conclusion

The cleavable disulfide bond in Sulfo-SBED is a testament to elegant chemical design enabling sophisticated biological inquiry. By facilitating the transfer of a biotin label from a known bait protein to its direct interacting partners, this feature allows researchers to overcome the challenges of studying transient and low-affinity protein-protein interactions. The ability to isolate and identify previously unknown binding partners has significant implications for basic research, disease diagnostics, and the development of novel therapeutics. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the power of Sulfo-SBED in their quest to unravel the intricate networks of protein interactions that govern life.

References

Sulfo-SBED: A Technical Guide to Solubility and Stability in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate), a trifunctional crosslinking reagent crucial for studying protein-protein interactions. Understanding its characteristics in aqueous environments is paramount for the successful design and execution of experiments.

Core Properties of Sulfo-SBED

Sulfo-SBED is a versatile molecule featuring three key functional groups: a sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester for amine-reactive conjugation, a photoactivatable aryl azide for covalent capture of interacting molecules, and a biotin tag for detection and purification. A cleavable disulfide bond within its spacer arm further enhances its utility in label transfer applications.

Solubility of Sulfo-SBED

The solubility of Sulfo-SBED is a critical factor in preparing reaction mixtures. While it has some aqueous solubility due to the sulfonyl group, its solubility is significantly enhanced in organic solvents.

| Solvent/Buffer | Solubility | Reference(s) |

| Water | ~5 mM | [1][2][3] |

| Dimethylformamide (DMF) | 170 mM | [1][2][3] |

| Dimethyl sulfoxide (DMSO) | 125 mM | [1][2][3] |

| Methanol | 12 mM | [1][3] |

| Common Aqueous Buffers (e.g., 0.1 M PBS) | 0.1 mM to 3 mM (~1 mM in 0.1 M PBS) | [3] |

Note: To achieve higher concentrations in aqueous solutions, it is recommended to first dissolve Sulfo-SBED in a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous buffer. The final concentration of the organic solvent should be minimized (typically 1-10%) to avoid potential adverse effects on protein structure and function.[3]

Stability of Sulfo-SBED in Aqueous Buffers

The stability of Sulfo-SBED in aqueous solutions is primarily dictated by the hydrolysis of its Sulfo-NHS ester group and the light sensitivity of its aryl azide moiety.

| Functional Group | Key Instability Factor | Condition | Half-life / Recommendation | Reference(s) |

| Sulfo-NHS Ester | Hydrolysis | Aqueous buffer (e.g., phosphate buffer) | The half-life is approximately 20 minutes at room temperature. Solutions should be prepared fresh and used immediately. | [1][3] |

| Aryl Azide | Photoreactivity | Exposure to UV light | All steps prior to photo-crosslinking should be performed in the dark or in amber tubes to prevent premature activation. | [1][3][4] |

| Disulfide Bond | Reduction | Presence of reducing agents | Avoid reducing agents like DTT or 2-mercaptoethanol during the initial conjugation steps to prevent cleavage. | [3][4] |

Due to the rapid hydrolysis of the Sulfo-NHS ester, storing Sulfo-SBED in solution is not recommended.[3][4] For optimal performance, the reagent should be stored as a dry powder at 4°C, protected from light and moisture.[3]

Experimental Protocols

Protocol for Solubilizing Sulfo-SBED for Aqueous Reactions

-

Equilibrate the vial of Sulfo-SBED powder to room temperature before opening to prevent moisture condensation.

-

For a high-concentration stock, dissolve the Sulfo-SBED in anhydrous DMSO or DMF. For example, dissolving 1 mg of Sulfo-SBED (MW: 879.97) in 25 µL of DMSO yields a concentration of approximately 45 mM.[1][3]

-

Immediately before addition to the protein solution, dilute the stock or add it directly to the reaction buffer, ensuring the final organic solvent concentration is low (e.g., <10%).[3]

-

For direct dissolution in an aqueous buffer, add the buffer to the Sulfo-SBED powder and vortex immediately to dissolve as much as possible. Use this solution without delay.

General Protocol for Sulfo-SBED Label Transfer

This protocol outlines the key steps for a typical label transfer experiment to identify protein-protein interactions.

-

Bait Protein Labeling:

-

Prepare the purified "bait" protein in an amine-free buffer at pH 7-9 (e.g., PBS, HEPES, Borate).[3] Avoid buffers containing primary amines such as Tris or glycine.[3]

-

Prepare a fresh solution of Sulfo-SBED.

-

Add a molar excess of the Sulfo-SBED solution to the bait protein solution.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C, protected from light.[1][3]

-

-

Removal of Excess Reagent:

-

Remove non-reacted and hydrolyzed Sulfo-SBED using a desalting column or dialysis against the appropriate buffer.[1]

-

-

Interaction with "Prey" Protein:

-

Introduce the Sulfo-SBED-labeled bait protein to the sample containing the putative "prey" protein(s).

-

Allow the bait and prey proteins to interact under conditions that favor complex formation.

-

-

Photo-Crosslinking:

-

Expose the sample to UV light (e.g., 365 nm) for 5-15 minutes to activate the aryl azide group, which will covalently bind to the interacting prey protein.[1]

-

-

Analysis:

-

The crosslinked protein complex can now be analyzed. The disulfide bond can be cleaved with a reducing agent (e.g., 50 mM DTT) to transfer the biotin label from the bait to the prey protein.[1]

-

The biotinylated prey protein can then be detected by Western blotting using streptavidin-HRP or purified using streptavidin affinity resins.[2]

-

Diagrams and Workflows

Caption: Workflow for a protein-protein interaction study using Sulfo-SBED label transfer.

Caption: Key factors influencing the stability and reactivity of Sulfo-SBED.

References

Sulfo-SBED Reagent: A Technical Guide for Advanced Bioconjugation and Protein Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, benefits, and applications of the Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate) reagent. Sulfo-SBED is a versatile, trifunctional crosslinking agent designed for the robust analysis of protein-protein interactions through label transfer methodologies.

Core Features of Sulfo-SBED

Sulfo-SBED is an amine-reactive, photoreactive, and biotinylated crosslinker with a cleavable spacer arm.[1][2][3] Its trifunctional design is central to its utility in identifying transient or weak protein interactions.[2] The key functional components are:

-

Sulfonated N-hydroxysuccinimide (Sulfo-NHS) Ester: This moiety reacts specifically with primary amines (-NH2) on a "bait" protein in a stable amide bond.[2][3][4] The sulfonation enhances its solubility in aqueous solutions.

-

Photoactivatable Aryl Azide: Upon activation with UV light, this group forms a highly reactive nitrene intermediate that non-specifically crosslinks with nearby molecules (the "prey" protein).[2][3]

-

Biotin Moiety: This provides a high-affinity handle for the detection and purification of biotinylated molecules using streptavidin-based techniques.[1][2]

-

Cleavable Disulfide Bond: Located in the spacer arm, this bond can be readily cleaved by reducing agents, allowing for the transfer of the biotin label from the bait to the prey protein.[1][2][3]

Quantitative Data Summary

For ease of reference, the key quantitative properties of the Sulfo-SBED reagent are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 879.97 g/mol | [5] |

| Molecular Formula | C32H42N9O11S4•Na | [5] |

| Solubility | ||

| Water: ~5 mM | [1][2][3] | |

| DMSO: 125 mM | [1][2][3] | |

| DMF: 170 mM | [1][2][3] | |

| Methanol: 12 mM | [2][3] | |

| Optimal pH for Sulfo-NHS Ester Reaction | 7-9 | [1][2][3] |

| UV Photoactivation Wavelength | 365 nm | [3] |

Mechanism of Action: The Label Transfer Principle

The utility of Sulfo-SBED is best exemplified by the label transfer method for identifying protein-protein interactions. This process involves a series of controlled steps to first label a known "bait" protein, allow it to interact with potential "prey" proteins, covalently trap the interacting partner, and finally transfer the biotin label to the prey for subsequent identification.

Figure 1. The Sulfo-SBED label transfer workflow.

Experimental Protocols

The following sections provide a detailed methodology for a typical label transfer experiment using Sulfo-SBED.

Reagent Preparation and Handling

-

Storage: Store Sulfo-SBED at 4°C, protected from light and moisture.[1]

-

Reconstitution: Due to the hydrolysis of the NHS ester in aqueous solutions (half-life of ~20 minutes at room temperature in phosphate buffer), it is critical to prepare Sulfo-SBED solutions immediately before use.[1][3] To achieve higher concentrations, first dissolve the reagent in a water-miscible organic solvent like DMSO or DMF before diluting into the final reaction buffer.[1][2] Discard any unused reconstituted crosslinker.[1]

Step 1: Labeling of the Bait Protein

This initial step involves the conjugation of Sulfo-SBED to the purified bait protein via its primary amines.

Figure 2. Workflow for labeling the bait protein with Sulfo-SBED.

Detailed Methodology:

-

Prepare the Bait Protein: Dissolve the purified bait protein in an amine-free buffer (e.g., PBS, HEPES, borate, or carbonate) at a pH between 7 and 9.[1][2] The protein concentration can range from 0.1 to 10 mg/ml.[1]

-

Calculate and Reconstitute Sulfo-SBED: Calculate the amount of Sulfo-SBED needed to achieve a 1- to 5-molar excess relative to the bait protein.[1] Immediately before use, dissolve the required amount in an appropriate solvent (e.g., DMSO or DMF).[3]

-

Reaction Incubation: Add the reconstituted Sulfo-SBED solution to the bait protein solution. It is crucial to perform all reaction steps in subdued, indirect light and to cover the reaction vessel to protect the photoactivatable aryl azide group.[1] Incubate for 30 minutes at room temperature or for 2 hours at 4°C.[1][3]

-

Removal of Excess Reagent: Remove non-reacted and hydrolyzed Sulfo-SBED using dialysis or a desalting column.[1][3]

Step 2: Interaction and Crosslinking

In this phase, the labeled bait protein is incubated with the sample containing the putative prey protein, followed by UV-induced crosslinking.

Detailed Methodology:

-

Interaction Incubation: Add the labeled bait protein to the sample containing the potential interacting prey protein(s). Incubate for a sufficient time to allow for the formation of the bait-prey complex (e.g., 30 minutes).[1]

-

Photoactivation: Expose the sample to a UV light source (e.g., a long-wave UV lamp at 365 nm) for 0.5 to 15 minutes to activate the aryl azide and induce covalent crosslinking between the bait and prey proteins.[1][3]

Step 3: Label Transfer and Analysis

The final stage involves the cleavage of the disulfide bond to transfer the biotin label to the prey protein, followed by detection or purification.

Detailed Methodology:

-

Disulfide Bond Cleavage: Incubate the crosslinked complex with a reducing agent such as 50 mM Dithiothreitol (DTT) or 100 mM 2-mercaptoethanol to cleave the disulfide bond in the Sulfo-SBED spacer arm.[3] This results in the transfer of the biotin moiety to the prey protein.[3]

-

Analysis of Biotinylated Prey: The biotinylated prey protein can now be detected and identified using various methods. A common approach is to separate the proteins by SDS-PAGE, transfer them to a membrane (Western blot), and probe with a streptavidin-HRP conjugate for chemiluminescent detection.[1][2][3] Alternatively, the biotinylated prey can be purified using streptavidin-agarose resin for subsequent identification by mass spectrometry.

Benefits and Applications

The use of Sulfo-SBED offers several advantages for researchers:

-

Identification of Weak or Transient Interactions: The ability to covalently trap interacting partners makes it possible to identify protein associations that are not stable enough to be detected by other methods like co-immunoprecipitation.[2]

-

No Need for Radiolabeling: The biotin tag provides a safe and convenient alternative to radioactive labeling for detection and purification.[6][7]

-

Versatility in Detection and Purification: The high affinity of the biotin-streptavidin interaction allows for robust and versatile downstream applications, including Western blotting and affinity purification.[2][3]

-

Spatial Information: Crosslinking occurs only with molecules in close proximity to the bait protein, providing information about the topology of protein complexes.

While highly effective, researchers should be aware of potential challenges, such as the low efficiency and non-specific nature of UV-activated crosslinking, which can sometimes lead to intramolecular crosslinks within the labeled ligand.[8] Careful optimization of experimental conditions is therefore essential for successful outcomes.

Sulfo-SBED is a powerful tool for elucidating protein-protein interaction networks, validating potential drug targets, and mapping the architecture of protein complexes. Its unique trifunctional design provides a robust workflow for capturing and identifying interacting proteins, making it an invaluable reagent in the fields of proteomics, cell biology, and drug discovery.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. interchim.fr [interchim.fr]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. avantorsciences.com [avantorsciences.com]

- 7. Thermo Scientific™ Sulfo-SBED Biotin Label Transfer Reagent, No-Weigh™ Format | Fisher Scientific [fishersci.ca]

- 8. Biotin-transfer from a trifunctional crosslinker for identification of cell surface receptors of soluble protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sulfo-SBED Label Transfer Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the Sulfo-SBED (Sulfosuccinimidyl-2-[6-(biotinamido)-2-(p-azidobenzamido)hexanoamido]ethyl-1,3'-dithiopropionate) label transfer assay to identify and characterize protein-protein interactions. This technique is a powerful tool for discovering novel binding partners, validating putative interactions, and investigating the interface of interacting proteins, particularly for weak or transient interactions that are difficult to detect with other methods like co-immunoprecipitation.[1][2]

The Sulfo-SBED reagent is a trifunctional crosslinker featuring an amine-reactive Sulfo-NHS ester, a photoactivatable aryl azide, and a biotin moiety, all connected by a cleavable disulfide bond.[3][4][5][6] This design allows for the covalent labeling of a purified "bait" protein, its use to capture an interacting "prey" protein, and the subsequent transfer of the biotin label to the prey protein upon cleavage of the disulfide bond.[3][4][7] The biotinylated prey protein can then be detected and identified using standard streptavidin-based techniques.[5]

Principle of the Sulfo-SBED Label Transfer Assay

The Sulfo-SBED label transfer assay is a multi-step process that involves the following key stages:

-

Bait Protein Labeling: The purified bait protein is first reacted with the Sulfo-NHS ester group of the Sulfo-SBED reagent, which forms a stable amide bond with primary amines (lysine residues and the N-terminus) on the bait protein.[1][8]

-

Interaction with Prey Protein: The Sulfo-SBED-labeled bait protein is then incubated with a sample containing the putative prey protein(s) to allow for the formation of protein-protein complexes.[3]